Octahydrodibenzothiophene
Description
Octahydrobenzo[c]thiophene (CAS 54053-76-8), also referred to as cis-octahydrobenzo[c]thiophene or (3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydro-2-benzothiophene, is a saturated bicyclic organosulfur compound. Its structure comprises a fully hydrogenated benzo[c]thiophene system, where the thiophene ring is fused with a cyclohexane moiety. This compound exhibits a cis configuration at the 3a and 7a positions, conferring rigidity and stereochemical specificity .
Key properties include:
- Molecular formula: C₈H₁₂S
- Molecular weight: 140.24 g/mol
- Stereochemistry: The cis configuration stabilizes the bicyclic system, influencing its reactivity and interaction with chiral environments.
Octahydrobenzo[c]thiophene is primarily studied for its applications in organic synthesis, particularly as a precursor for sulfur-containing heterocycles and ligands in catalysis. Its saturated structure reduces aromaticity, enhancing stability under harsh reaction conditions compared to non-hydrogenated analogs .
Properties
IUPAC Name |
1,2,3,4,6,7,8,9-octahydrodibenzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGLPSLTCJFUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935965 | |
| Record name | 1,2,3,4,6,7,8,9-Octahydrodibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15869-74-6 | |
| Record name | Octahydrodibenzothiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4,6,7,8,9-Octahydrodibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Octahydrodibenzothiophene can be synthesized through the hydrogenation of dibenzothiophene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
Dibenzothiophene+H2→this compound
Industrial Production Methods
In an industrial setting, the hydrogenation process is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalysts and reaction monitoring techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Octahydrodibenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Further hydrogenation can lead to complete saturation of the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalysts such as platinum (Pt) or nickel (Ni) are used for further hydrogenation.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Fully hydrogenated dibenzothiophene derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Octahydrodibenzothiophene has several applications in scientific research:
Chemistry: Used as a model compound to study hydrogenation and oxidation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Octahydrodibenzothiophene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Thiophene, 3-hexyltetrahydro- (CAS 1613-50-9)
- Structure : A tetrahydrothiophene ring substituted with a hexyl group at the 3-position.
- Molecular formula : C₁₀H₁₈S
- Molecular weight : 170.31 g/mol
- Key differences: The hexyl substituent increases lipophilicity, making this compound more soluble in nonpolar solvents compared to octahydrobenzo[c]thiophene. Lacks fused bicyclic geometry, resulting in lower steric hindrance and greater conformational flexibility. Applications: Used as an intermediate in surfactants and lubricant additives due to its alkyl chain .
Thiophene, tetrahydro-3-(3-methylbutyl)- (CAS 1551-25-3)
- Structure : Tetrahydrothiophene with a branched 3-methylbutyl substituent at the 3-position.
- Molecular formula : C₉H₁₆S
- Molecular weight : 156.29 g/mol
- Key differences: Branched alkyl chain enhances thermal stability but reduces reactivity in nucleophilic substitutions compared to linear-chain analogs. Similar to 3-hexyltetrahydrothiophene, this compound lacks fused rings, limiting its utility in stereoselective catalysis. Applications: Investigated in polymer chemistry as a sulfur-containing monomer .
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Octahydrobenzo[c]thiophene (cis) | 54053-76-8 | C₈H₁₂S | 140.24 | Bicyclic, stereochemically rigid, high stability in catalytic applications |
| 3-Hexyltetrahydrothiophene | 1613-50-9 | C₁₀H₁₈S | 170.31 | Linear alkyl chain, high lipophilicity, surfactant applications |
| 3-(3-Methylbutyl)tetrahydrothiophene | 1551-25-3 | C₉H₁₆S | 156.29 | Branched alkyl chain, thermal stability, monomer for polymers |
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